

Spectroscopic Profile of Atorvastatin Hemi-Calcium Salt: A Technical Guide

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Compound of Interest

Compound Name: Atorvastatin hemicalcium salt

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for atorvastatin hemi-calcium salt, a widely prescribed medication for lowering blood cholesterol. The information presented herein is intended to assist researchers and professionals in the pharmaceutical field in the identification, characterization, and quality control of this active pharmaceutical ingredient (API). This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of atorvastatin. Both ^1H and ^{13}C NMR are crucial for confirming the identity and purity of the compound.

^1H NMR Spectroscopic Data

Proton NMR (^1H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ^1H NMR Chemical Shift Data for Atorvastatin Hemi-Calcium Salt

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.82	s	1H	NH
7.51	d, J=8.0 Hz	2H	Aromatic CH
7.33-7.11	m	6H	Aromatic CH
7.08-6.95	m	6H	Aromatic CH
5.93	bs	1H	OH
4.76	bs	1H	OH
4.65-4.33	m	1H	CH
4.09-3.85	m	1H	CH
3.84-3.68	m	2H	CH ₂
3.62-3.44	m	1.5H	CH, CH ₂
3.30-3.09	m	2H	CH ₂
2.08	dd, J=15.4, 3.7 Hz	1H	CH ₂
1.97	dd, J=15.3, 8.0 Hz	1H	CH ₂
1.71-1.50	m	2H	CH ₂
1.50-1.31	m	7H	CH ₃ , CH ₂
1.30-1.11	m	1H	CH ₂
1.00	d, J=6.3 Hz	1.5H	CH ₃

Data sourced from DMSO-d₆ solvent.[\[1\]](#)

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for Atorvastatin Hemi-Calcium Salt (Solid-State)

Chemical Shift (δ) ppm	Assignment
182.8	C=O
178.4	C=O
166.7 (broad), 159.3	C=O (Amide)
137.0 - 113.8	Aromatic Carbons
73.1, 70.5, 68.1, 64.9	CH-OH
47.4, 41.9, 40.2	CH ₂ , CH
26.4, 25.2	CH (isopropyl)
21.3	CH ₃ (isopropyl)

Solid-state NMR data.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for acquiring high-quality NMR spectra of atorvastatin hemi-calcium salt.

Instrumentation:

- A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or 500 MHz instrument, is recommended for detailed analysis.[\[2\]](#)

Sample Preparation:

- Accurately weigh 5-10 mg of atorvastatin hemi-calcium salt.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Atorvastatin calcium is freely soluble in methanol.[\[3\]](#)
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds to ensure good resolution.
- Spectral Width: A range of -2 to 12 ppm is typically sufficient.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width: A range of 0 to 200 ppm is appropriate.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

- Perform peak picking to identify the chemical shifts in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

Table 3: Key IR Absorption Bands for Atorvastatin Hemi-Calcium Salt

Wavenumber (cm^{-1})	Intensity	Assignment
3365	Strong	N-H Stretching
3250	Weak	O-H Stretching (asymmetric)
3072	Weak	O-H Stretching (symmetric)
2971	Weak	C-H Stretching (CH_3/CH_2)
1657	Strong	C=O Stretching (Amide)[4]
1574, 1514	Medium	C-C Asymmetric Stretching (Aromatic ring)
1442	Medium	C-C Symmetric Stretching (Aromatic ring)
1299, 1276	Medium	O-H Deformation
884, 843, 810, 746	Medium	C-H Out-of-plane Bending

Data obtained using the KBr pellet method.[4]

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrophotometer, such as a Bruker IFS 66V, is suitable for this analysis.[4]

Sample Preparation (KBr Pellet):

- Thoroughly grind a small amount (1-2 mg) of atorvastatin hemi-calcium salt with approximately 100-200 mg of dry, spectral-grade potassium bromide (KBr) in an agate mortar and pestle.
- The mixture should be a fine, homogeneous powder.
- Transfer the powder to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

FTIR Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet containing the sample in the sample holder.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for Atorvastatin

Parameter	Value	Source
Molecular Formula	C ₆₆ H ₆₈ CaF ₂ N ₄ O ₁₀	PubChem[5]
Molecular Weight	1155.3 g/mol	PubChem[5]
Monoisotopic Mass	1154.4529416 Da	PubChem[5]
Observed Ion (as free acid) [M+H] ⁺	559.440	Guidechem[6]

Experimental Protocol for Mass Spectrometry (Electrospray Ionization)

Instrumentation:

- A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for the analysis of pharmaceutical compounds. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

- Prepare a dilute solution of atorvastatin hemi-calcium salt (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- The addition of a small amount of formic acid or acetic acid can aid in the ionization process for positive ion mode.

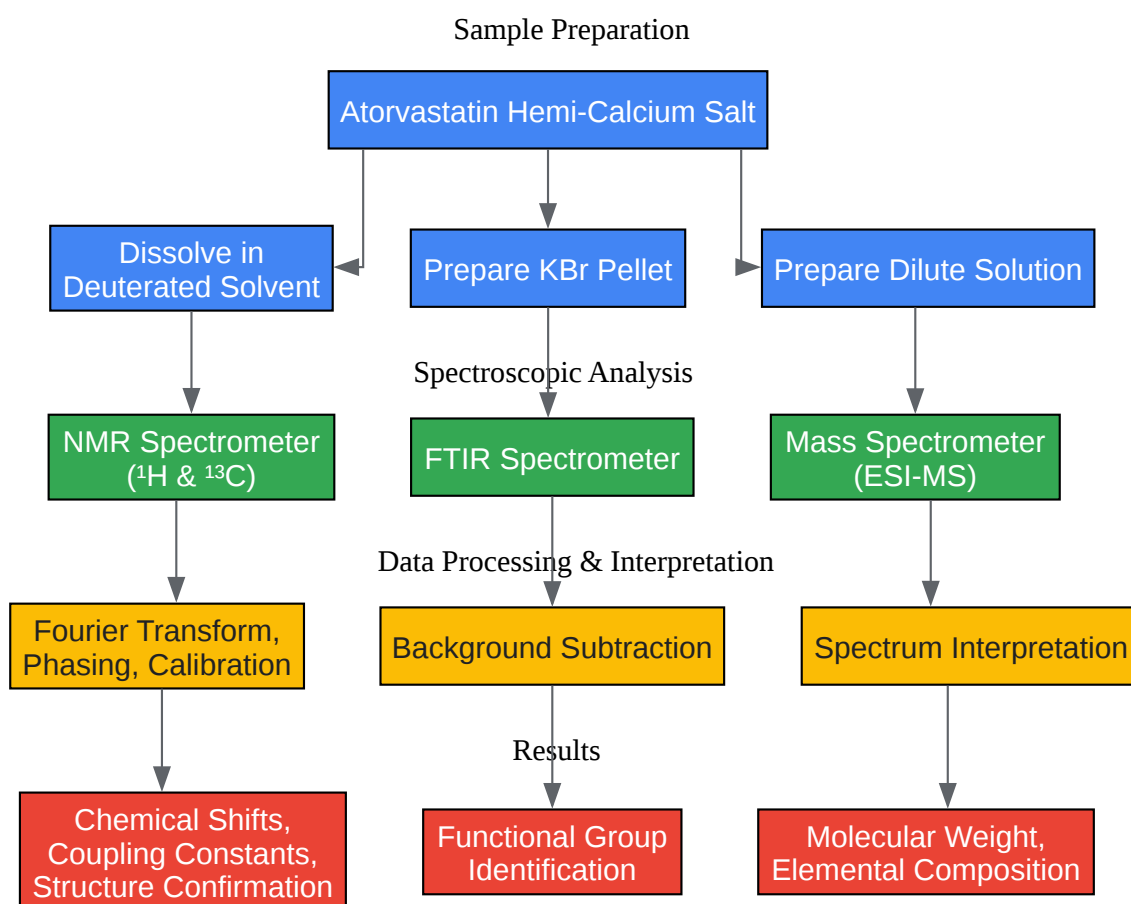
ESI-MS Acquisition:

- Introduce the sample solution into the ESI source via direct infusion or through an LC system.
- Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature, to achieve a stable ion spray.
- Acquire the mass spectrum in the positive or negative ion mode. For atorvastatin, positive ion mode is often used to observe the protonated molecule [M+H]⁺ of the free acid.

- Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1500).

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pharmaceutical substance like atorvastatin hemi-calcium salt.



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Caption: Spectroscopic analysis workflow for atorvastatin hemi-calcium salt.

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References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Atorvastatin calcium [orgspectroscopyint.blogspot.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Atorvastatin calcium: Chemical property, Spectroscopy, and Side effects_Chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Atorvastatin calcium salt | C₆₆H₆₈CaF₂N₄O₁₀ | CID 15378998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
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